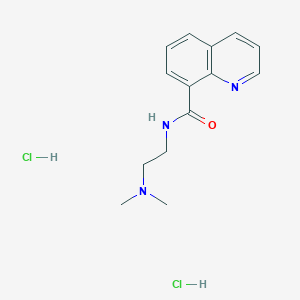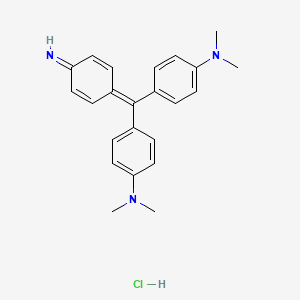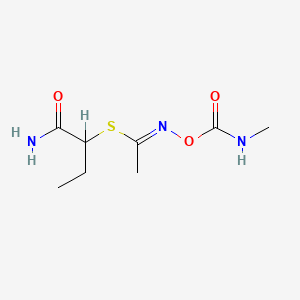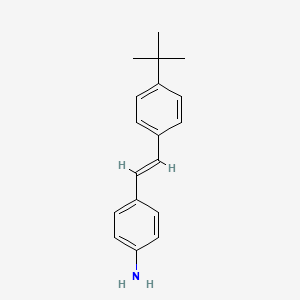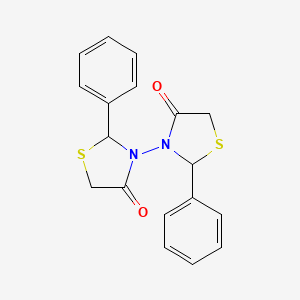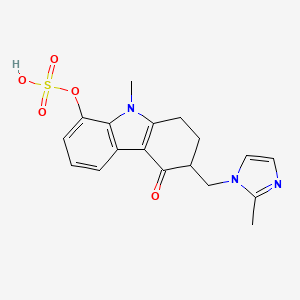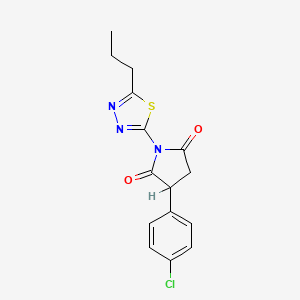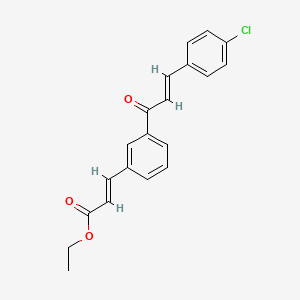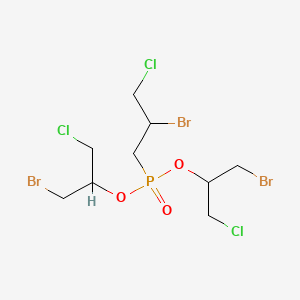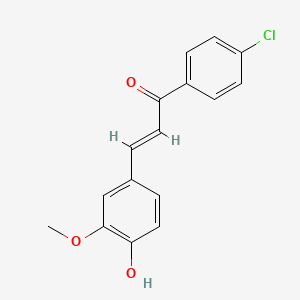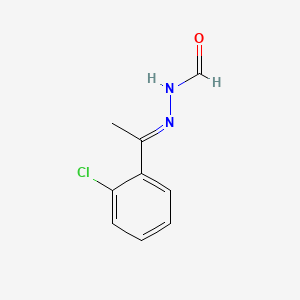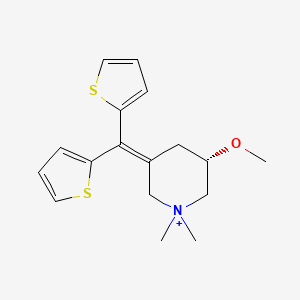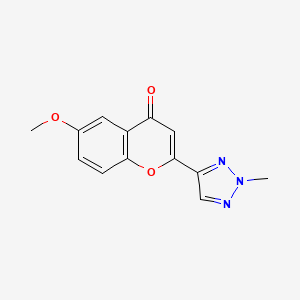
4H-1-Benzopyran-4-one, 6-methoxy-2-(2-methyl-1H-1,2,3-triazol-4-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1-苯并吡喃-4-酮,6-甲氧基-2-(2-甲基-1H-1,2,3-三唑-4-基)- 是一种合成有机化合物,属于苯并吡喃衍生物类。该化合物以其苯并吡喃核心结构为特征,在第 6 位有一个甲氧基,在第 2 位有一个 2-甲基-1H-1,2,3-三唑-4-基取代基。苯并吡喃衍生物以其多样的生物活性而闻名,并因其潜在的治疗应用而被广泛研究。
准备方法
合成路线和反应条件
4H-1-苯并吡喃-4-酮,6-甲氧基-2-(2-甲基-1H-1,2,3-三唑-4-基)- 的合成通常涉及多步过程。一种常见的合成路线包括以下步骤:
苯并吡喃核的形成: 苯并吡喃核可以通过适当的前体(如水杨醛和 α,β-不饱和羰基化合物)在碱性条件下的环化反应合成。
甲氧基的引入: 甲氧基可以通过使用甲基碘等试剂在碳酸钾等碱的存在下,对第 6 位羟基进行甲基化引入。
三唑环的连接: 2-甲基-1H-1,2,3-三唑-4-基可以通过铜催化的叠氮化物-炔烃环加成 (CuAAC) 反应(俗称“点击”反应)连接。这涉及到炔烃官能化苯并吡喃与三唑的叠氮化物衍生物的反应。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以确保高产率和纯度。这包括使用可扩展的反应条件、高效的纯化技术和质量控制措施,以满足工业标准。
化学反应分析
反应类型
4H-1-苯并吡喃-4-酮,6-甲氧基-2-(2-甲基-1H-1,2,3-三唑-4-基)- 可以发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂氧化,以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,以将羰基转化为醇。
取代: 可以使用乙醇钠等试剂,进行亲核取代反应,用其他取代基替换甲氧基。
常用试剂和条件
氧化: 高锰酸钾在水溶液中,过氧化氢在催化剂存在下。
还原: 硼氢化钠在甲醇中,氢化铝锂在乙醚中。
取代: 乙醇钠在乙醇中,其他亲核试剂在适当的溶剂中。
主要生成物
氧化: 根据反应条件,形成羧酸、酮或醛。
还原: 从羰基形成醇。
取代: 形成新的衍生物,其中不同的取代基取代甲氧基。
科学研究应用
4H-1-苯并吡喃-4-酮,6-甲氧基-2-(2-甲基-1H-1,2,3-三唑-4-基)- 已经被研究用于各种科学研究应用,包括:
化学: 用作合成更复杂分子的构建块,以及配位化学中的配体。
生物学: 研究其作为酶抑制剂的潜力及其与生物大分子的相互作用。
医药: 探索其潜在的治疗效果,包括抗癌、抗炎和抗菌活性。
工业: 用于开发具有特定性能的新材料,例如聚合物和染料。
作用机制
4H-1-苯并吡喃-4-酮,6-甲氧基-2-(2-甲基-1H-1,2,3-三唑-4-基)- 的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可能通过以下方式发挥其作用:
酶抑制: 与酶的活性位点结合并抑制其活性,这可以导致治疗效果,例如抗癌或抗炎作用。
信号转导途径: 通过与受体或其他信号分子相互作用,调节信号转导途径,从而影响细胞过程。
相似化合物的比较
类似化合物
4H-1-苯并吡喃-4-酮,6-甲氧基-2-(2-苯乙基)-: 与三唑环类似的结构,但有一个苯乙基。
4H-1-苯并吡喃-4-酮,2-甲基-: 类似的结构,在第 2 位有一个甲基。
4H-1-苯并吡喃-4-酮,5-羟基-7-甲氧基-2-(4-甲氧基苯基)-: 类似的结构,但有额外的羟基和甲氧基。
独特性
4H-1-苯并吡喃-4-酮,6-甲氧基-2-(2-甲基-1H-1,2,3-三唑-4-基)- 的独特性在于它含有 2-甲基-1H-1,2,3-三唑-4-基,赋予了它独特的化学和生物学特性。与其他苯并吡喃衍生物相比,该三唑环可以增强化合物的稳定性、溶解性和生物活性。
属性
CAS 编号 |
131924-48-6 |
|---|---|
分子式 |
C13H11N3O3 |
分子量 |
257.24 g/mol |
IUPAC 名称 |
6-methoxy-2-(2-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C13H11N3O3/c1-16-14-7-10(15-16)13-6-11(17)9-5-8(18-2)3-4-12(9)19-13/h3-7H,1-2H3 |
InChI 键 |
QIIRKQVXCAYBNN-UHFFFAOYSA-N |
规范 SMILES |
CN1N=CC(=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



